molecular formula C10H11FO2 B1365561 Ethyl 2-(2-fluorophenyl)acetate CAS No. 584-74-7

Ethyl 2-(2-fluorophenyl)acetate

Cat. No.: B1365561
CAS No.: 584-74-7
M. Wt: 182.19 g/mol
InChI Key: OFWMNCYZASDVSS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluorophenyl)acetate is an organic compound with the molecular formula C10H11FO2. It is a colorless liquid with a characteristic odor and is used in various chemical and industrial applications. The compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-fluorophenyl)acetate can be synthesized through several methods. One common method involves the esterification of 2-(2-fluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-fluorophenyl)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to produce 2-(2-fluorophenyl)acetic acid and ethanol in the presence of a strong acid or base.

    Reduction: The compound can be reduced to form 2-(2-fluorophenyl)ethanol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Hydrolysis: 2-(2-fluorophenyl)acetic acid and ethanol.

    Reduction: 2-(2-fluorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving esterases.

    Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-(2-fluorophenyl)acetate primarily involves its hydrolysis to 2-(2-fluorophenyl)acetic acid, which can then participate in various biochemical pathways. The ester group is susceptible to enzymatic cleavage by esterases, releasing the active acid form that can interact with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Ethyl 2-(2-fluorophenyl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(4-fluorophenyl)acetate: Similar structure but with the fluorine atom in the para position, leading to different reactivity and applications.

    Mthis compound: The methyl ester analog, which has different physical properties and reactivity due to the shorter alkyl chain.

    Ethyl 2-(2-chlorophenyl)acetate: The chlorine analog, which has different electronic effects and reactivity compared to the fluorine-containing compound.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and applications.

Properties

IUPAC Name

ethyl 2-(2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWMNCYZASDVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428834
Record name ethyl 2-(2-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

584-74-7
Record name ethyl 2-(2-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-fluorophenylacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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